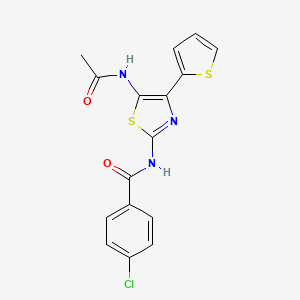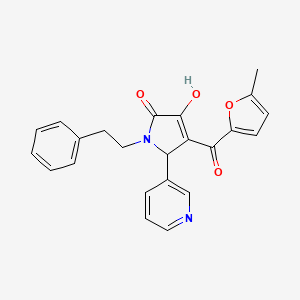
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide typically involves multi-step organic reactions. The starting materials may include 4-chloro-benzoyl chloride, thiophene derivatives, and thiazole intermediates. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or acetylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals or materials science.
作用機序
The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-bromo-benzamide
- N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-fluoro-benzamide
Uniqueness
N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the chloro group can influence its reactivity and interaction with molecular targets.
特性
分子式 |
C16H12ClN3O2S2 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC名 |
N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C16H12ClN3O2S2/c1-9(21)18-15-13(12-3-2-8-23-12)19-16(24-15)20-14(22)10-4-6-11(17)7-5-10/h2-8H,1H3,(H,18,21)(H,19,20,22) |
InChIキー |
DIEDYOUWUHYCCB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12147235.png)
![(5Z)-3-(3,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147258.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12147265.png)
![N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12147273.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12147276.png)
![[2-imino-10-methyl-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide](/img/structure/B12147281.png)


![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12147289.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147294.png)
![methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12147298.png)
![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12147308.png)
![5-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12147310.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147312.png)
